Loganic acid 6'-glucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

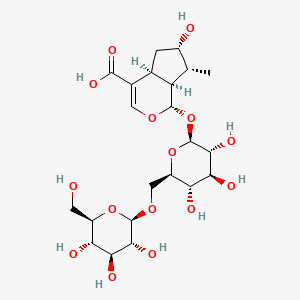

Loganic acid 6’-glucoside is a natural product found in Dipsacus inermis, Dipsacus asperoides, and Dipsacus asper . It is also isolated from the whole plant of Gentiana rhodantha (Gentianaceae) . It has been found to inhibit LPS-induced NO and TNF-α production in macrophage RAW264.7 cells .

Synthesis Analysis

Loganic acid 6’-glucoside, an iridoidal glucoside, is isolated from the whole plant of Gentiana rhodantha (Gentianaceae) . An interesting study reported an unexpected E. coli-catalyzed regioselective O-acetylation of various glucosides, including loganic acid .Molecular Structure Analysis

The molecular structure and vibrational spectra of loganic acid were calculated using B3LYP density functional theory, the 6-311G (2d,2p) basis set, and the GAUSSIAN 03W program .Chemical Reactions Analysis

The regioselectively O-acetylated products, 6′-O-acetyl-loganin and 6′-O-acetyl-loganic acid, were obtained and characterized from the enzymatic reaction in which the supernatants of E. coli expressing either CaCYP72A565 and CaCPR, the key enzymes involved in camptothecin biosynthesis, or empty vector were used as catalyst and loganin and loganic acid as independent substrate .Wissenschaftliche Forschungsanwendungen

Isolation and Structural Elucidation

- An Iridoid Glucoside from Dipsacus Asperoides: Loganic acid-6'-O-beta-D-glucoside was isolated from the defatted root of Dipsacus asperoides. Its structure was elucidated using spectroscopic methods (Tomita & Mouri, 1996).

Chemotaxonomic Importance

- New Acylated Iridoid Glucosides from Scutellaria Glaphyrostachys Rech.f.: Two new acylated iridoid glucosides, including a compound similar to 6'-O-E-caffeoyl 8-epi-loganic acid, were isolated. This study highlights the chemotaxonomic importance of these compounds for the genus Scutellaria (Dogan, Ishiuchi, Makino, & Saracoglu, 2019).

Antimicrobial Activity

- Antimicrobial Activity of Iridoid Glucosides: Compounds similar to loganic acid 6'-glucoside, isolated from various plants, demonstrated antimicrobial activity against a range of gram-positive and gram-negative bacteria and fungi (Graikou, Aligiannis, Chinou, & Harvala, 2002).

Biosynthesis Studies

- Biosynthesis of Secoiridoid Glucosides in Oleaceae: Research on the biosynthesis of oleoside-type glucosides in Oleaceae revealed the incorporation of loganic acid, suggesting its role in the biosynthesis of oleosides (Damtoft, Franzyk, & Jensen, 1993).

Neuroprotective Effects

- Neuroprotective Effects in PC12 Cells: Compounds including loganic acid ethyl ester, structurally related to this compound, showed moderate neuroprotective effects against Aβ25–35 induced cell death in PC12 cells, suggesting potential applications in neuroprotection (Ji, Zhang, Li, Yang, Shen, & Yang, 2012).

Transport and Metabolism

- Identification of Iridoid Glucoside Transporters in Catharanthus Roseus: This study identified transporters capable of transporting iridoid glucosides like loganic acid, indicating a complex orchestration of the seco-iridioid pathway in plants (Larsen et al., 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

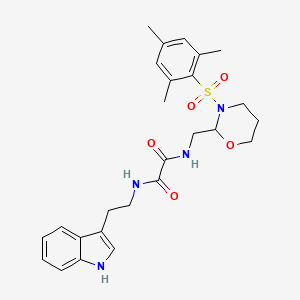

(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O15/c1-6-9(24)2-7-8(19(31)32)4-33-20(12(6)7)37-22-18(30)16(28)14(26)11(36-22)5-34-21-17(29)15(27)13(25)10(3-23)35-21/h4,6-7,9-18,20-30H,2-3,5H2,1H3,(H,31,32)/t6-,7+,9-,10+,11+,12+,13+,14+,15-,16-,17+,18+,20-,21+,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXZPJYVZYGBQA-QKPADMPASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2575273.png)

![6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2575277.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2575278.png)

![2-acetyl-8-methyl-5-[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2575279.png)

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2575280.png)

![4-chloro-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2575283.png)

![2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide](/img/structure/B2575286.png)

![1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione](/img/no-structure.png)

![N,N-dimethyl-6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2575290.png)

![2-(2,4-dichlorophenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B2575291.png)